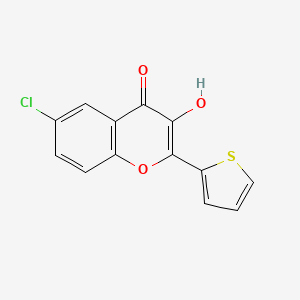
6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one is a synthetic compound belonging to the chromone family. Chromones are a major class of naturally occurring compounds known for their diverse biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties . The presence of a thiophene ring and a chlorine atom in this compound enhances its chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one typically involves the condensation of appropriate chalcones with 2-hydroxyacetophenones. The reaction is often carried out under basic conditions using reagents such as sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂) to facilitate the formation of the chromone ring . Microwave irradiation can be employed to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be scaled up for industrial applications, providing an efficient and cost-effective method for producing this compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromone ring can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential anticancer and neuroprotective effects.
Industry: Used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Disrupts bacterial cell membranes and inhibits essential enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by activating specific signaling pathways.
Neuroprotective Activity: Scavenges free radicals and reduces oxidative stress in neuronal cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-hydroxy-2-phenyl-4H-chromen-4-one: Lacks the chlorine and thiophene groups, resulting in different biological activities.
6-chloro-2-(furan-2-yl)-4-oxo-4H-chromen-3-yl acetate: Contains a furan ring instead of a thiophene ring, leading to variations in chemical reactivity and biological properties.
Uniqueness
The presence of both a chlorine atom and a thiophene ring in 6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one makes it unique compared to other chromone derivatives. These structural features contribute to its enhanced chemical reactivity and potential for diverse biological activities .
Propriétés
Numéro CAS |
39730-56-8 |
|---|---|
Formule moléculaire |
C13H7ClO3S |
Poids moléculaire |
278.71 g/mol |
Nom IUPAC |
6-chloro-3-hydroxy-2-thiophen-2-ylchromen-4-one |
InChI |
InChI=1S/C13H7ClO3S/c14-7-3-4-9-8(6-7)11(15)12(16)13(17-9)10-2-1-5-18-10/h1-6,16H |
Clé InChI |
NANFYPCPHFMPPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



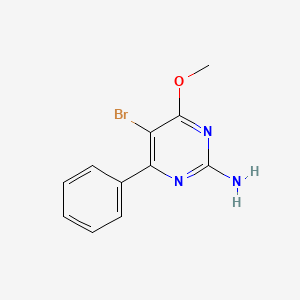
![Diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B11841622.png)
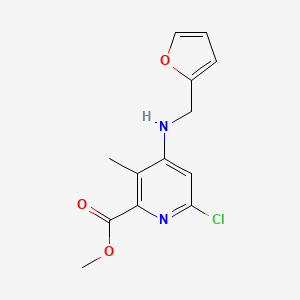
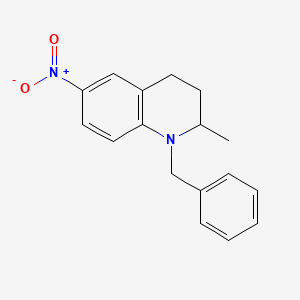
![6-[(Acetyloxy)methyl]-2-methyl-4-oxo-4H-1-benzopyran-3-yl acetate](/img/structure/B11841633.png)
![2-{2-[2-(3-Methoxy-phenyl)-ethyl]-phenoxymethyl}-oxirane](/img/structure/B11841636.png)
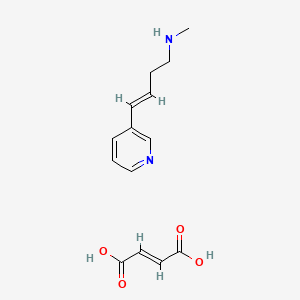


![3-Cyclopropyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11841663.png)
![1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine](/img/structure/B11841671.png)
![Indeno[2,1-b]pyran, 4-phenyl-2-propyl-](/img/structure/B11841680.png)

